molecular formula C17H17N3O3S B2708804 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-87-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No.: B2708804
CAS No.: 878716-87-1
M. Wt: 343.4
InChI Key: MIGDUGWVNQLPON-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Furan Ring Formation: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole and furan rings through a carboxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound has been investigated for its antimicrobial and antifungal properties. The thiadiazole ring is known to interact with biological targets, potentially inhibiting the growth of bacteria and fungi.

Medicine

In medicinal chemistry, derivatives of thiadiazole have shown promise as anti-inflammatory, anticancer, and antiviral agents. The specific compound may exhibit similar activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require resistance to microbial growth.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide likely involves the interaction of the thiadiazole ring with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the function of these targets, leading to the observed biological effects. The furan ring and the carboxamide linkage may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-chlorophenoxy)methyl]furan-3-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]furan-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide may exhibit unique properties due to the specific substituents on the thiadiazole and furan rings. These substituents can influence the compound’s solubility, stability, and biological activity, making it distinct in its applications and effectiveness.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)13-8-9-22-14(13)10-23-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGDUGWVNQLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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